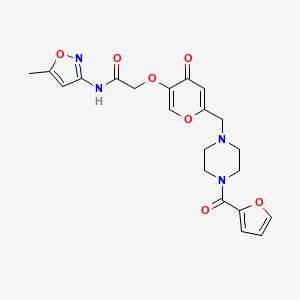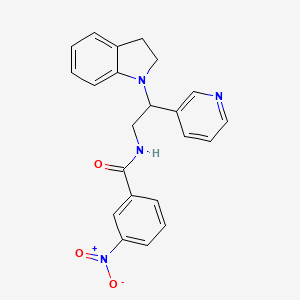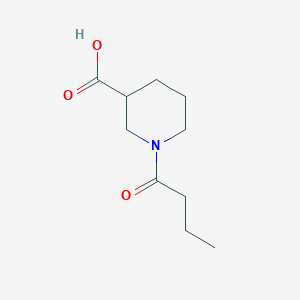![molecular formula C18H28N2O3S2 B2497604 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide CAS No. 2415518-38-4](/img/structure/B2497604.png)
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various types of cancer cells.
Mécanisme D'action
The mechanism of action of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide involves the binding of the compound to the active site of CA IX. This leads to the inhibition of the enzyme's catalytic activity, which results in a decrease in the production of bicarbonate ions and an increase in the acidity of the tumor microenvironment. The acidic microenvironment is detrimental to tumor growth and survival, making CA IX inhibition an attractive strategy for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It also inhibits angiogenesis and metastasis, which are important processes in cancer progression. In addition, 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide in lab experiments is its potency and selectivity for CA IX. This makes it a useful tool for studying the role of CA IX in cancer biology. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiotherapy, which could lead to the development of more effective cancer treatments.
One of the limitations of using 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo. Another limitation is its potential toxicity, which could limit its use in clinical settings.
Orientations Futures
There are several future directions for the use of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide in scientific research. One direction is the development of more potent and selective CA IX inhibitors. Another direction is the investigation of the role of CA IX in other diseases, such as osteoporosis and epilepsy. Additionally, the use of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide as an adjuvant therapy for cancer could be explored further, with the aim of improving the efficacy of chemotherapy and radiotherapy. Overall, 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has great potential as a tool for studying the role of CA IX in cancer biology and as a potential therapy for cancer.
Méthodes De Synthèse
The synthesis of 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The product is obtained in good yield and purity by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has been extensively used in scientific research as a CA IX inhibitor. CA IX is a promising target for cancer therapy due to its overexpression in hypoxic tumor cells. Inhibition of CA IX leads to a decrease in tumor growth, angiogenesis, and metastasis. 2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide has been shown to be a potent and selective inhibitor of CA IX, making it a useful tool for studying the role of CA IX in cancer biology.
Propriétés
IUPAC Name |
2-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c21-25(22,15-6-17-4-2-1-3-5-17)19-16-18(7-11-23-12-8-18)20-9-13-24-14-10-20/h1-5,19H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOEEHMWHKFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)



